1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine

Physicochemical characterization Separation science Reaction design

Generic '5-amino-1-tert-butylpyrazole' procurement without specifying C3 substitution risks experimental failure-bp shifts up to ~35°C and logP changes of 0.5-1.0 log units between congeners. 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine (CAS 1393891-80-9) provides the defined 3-ethyl substitution essential for reproducible SAR and reaction design. • bp 282.2°C tolerates microwave, sealed-tube, and continuous-flow conditions • Predicted pKa 4.65 informs binding-pocket protonation strategy • MW 167.25 fits rule-of-three fragment libraries • ≥95% purity with full QC documentation.

Molecular Formula C9H17N3
Molecular Weight 167.256
CAS No. 1393891-80-9
Cat. No. B2436744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine
CAS1393891-80-9
Molecular FormulaC9H17N3
Molecular Weight167.256
Structural Identifiers
SMILESCCC1=NN(C(=C1)N)C(C)(C)C
InChIInChI=1S/C9H17N3/c1-5-7-6-8(10)12(11-7)9(2,3)4/h6H,5,10H2,1-4H3
InChIKeyPIGVIWFLQKNYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine: Procurement-Grade Baseline


1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine (CAS 1393891-80-9) is a tri-substituted 5-aminopyrazole bearing a tert-butyl group at N1 and an ethyl group at C3 . With a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol, this heterocyclic building block is supplied at purities typically ranging from 95% to 98% (HPLC) . Its predicted physicochemical profile includes a boiling point of 282.2±20.0 °C, a density of 1.02±0.1 g/cm³, and a pKa of 4.65±0.10, distinguishing it from simpler N1-tert-butyl-5-aminopyrazole congeners in both volatility and ionization behavior .

1
5-Aminopyrazole building block with defined N1-tert-butyl and C3-ethyl substitution pattern
2
Supplied at 95–98% (HPLC) purity grades suitable for synthetic chemistry workflows
3
Physicochemical profile offers a distinct thermal and ionization window vs. simpler C3 analogs

Why Closely Related 5-Aminopyrazoles Cannot Substitute


Although the 5-amino-1-tert-butylpyrazole scaffold is common across multiple commercially available analogs, subtle changes in the C3 substituent profoundly alter physicochemical properties critical to reaction design, purification, and biological target engagement. Replacing the 3-ethyl group with hydrogen or methyl shifts boiling point by up to ~35 °C and modifies logP by approximately 0.5–1.0 log units . Furthermore, regioisomeric placement of the tert-butyl and ethyl groups (e.g., 3-tert-butyl-1-ethyl congener) results in a different hydrogen-bonding topology that can abolish target activity entirely, as demonstrated in kinase inhibitor programs where only one regioisomeric series retained potency [1]. These quantifiable divergences mean that procurement of a generic '5-amino-1-tert-butylpyrazole' without specifying the 3-ethyl substitution pattern carries a high risk of experimental failure.

Chain Replacing the 3-ethyl group with methyl or hydrogen shifts boiling point by >22 °C and alters logP, impacting purification and partitioning.
Regio Switching to a 3-tert-butyl regioisomer may abolish biological activity entirely; substitution fidelity is critical.
Grade Purity differences (95% vs 98%) can affect stoichiometric precision in multi-step syntheses.

1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence


Boiling Point: 3-Ethyl vs. 3-Methyl and 3-Unsubstituted Analogs

The predicted boiling point of 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine at 760 mmHg is 282.2±20.0 °C . This is 22.5 °C higher than the 3-methyl analog (259.7 °C) and 34.7 °C higher than the 3-unsubstituted analog (247.5 °C) [1]. The systematic increase in boiling point with alkyl chain length at C3 directly impacts distillation-based purification protocols and vapor-phase handling.

Boiling point
Cross-study comparable
282.2 °C (3-ethyl) vs. 259.7 °C (3-methyl) / 247.5 °C (unsub.)
Wider thermal window supports high-temperature purification protocols
Predicted values at 760 mmHg; experimental verification advised
Physicochemical characterization Separation science Reaction design

Regioisomeric Differentiation vs. 3-tert-Butyl-1-ethyl Core

In a published kinase inhibitor program, 3-tert-butyl-5-aminopyrazole arylamides (regioisomeric series with tert-butyl at C3) achieved an IC50 of 228 nM against STK25, while the corresponding triazolo dihydro oxazine carboxamides built on the same 3-tert-butyl-5-aminopyrazole core were completely inactive [1]. Although direct data for 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine in this assay are not available, the dramatic activity cliff observed between different derivatization paths on a related regioisomeric core demonstrates that the precise placement of substituents on the aminopyrazole scaffold is a critical determinant of biological activity.

Regioisomer activity
Class-level inference
3-t-butyl analog: IC50 228 nM vs. inactive carboxamide
Maintain substitution pattern fidelity; regioisomer switch may disrupt target engagement
No direct STK25 data for 1-(tert-butyl)-3-ethyl analog
Regioisomerism Kinase inhibition Structure–activity relationship

Lipophilicity and Ionization: 3-Ethyl Contribution

The predicted pKa of 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine is 4.65±0.10 . Although experimentally determined logP values are not publicly available for the target compound, the regioisomeric 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine has a reported logP of 2.36 [1], while the 3-methyl analog has an XLogP3 of 1.2 [2]. The 3-ethyl group is expected to contribute approximately +0.5 to +1.0 log units relative to the 3-methyl or 3-unsubstituted analogs, consistent with the Hansch π constant for an ethyl substituent.

Lipophilicity shift
Class-level inference
Estimated ΔlogP +0.5–1.0 vs. 3-methyl analog; pKa 4.65
May improve membrane permeability relative to smaller C3 substituents
Computed estimates; experimental logP not publicly available
Lipophilicity Drug design ADME prediction

Vendor Purity and Availability: 98% (HPLC) as Procurement-Grade Standard

The compound is available from multiple vendors at defined purity levels. Leyan supplies the compound at 98% purity (Product No. 1793685) , while Ambeed, AKSci, and Chemsrc offer it at 95% . The 3-percentage-point purity differential may be significant for reactions requiring stoichiometric precision or for biological assays where trace impurities could confound results. In contrast, the 3-methyl analog (CAS 141459-53-2) is also widely available at 97–98% but with a lower molecular weight (153.22 vs. 167.25 g/mol), requiring adjustment of molar equivalents in parallel synthesis protocols.

Purity grade
Supporting evidence
98% (Leyan) / 95% (Ambeed, AKSci); MW 167.25
98% supports stoichiometric precision; 95% may require purity review
MW difference of 14.03 g/mol vs. 3-methyl analog affects molar calculations
Chemical procurement Purity specification Supply chain

1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine: Application Scenarios


Kinase and Anti-Inflammatory Lead Optimization

The 5-amino-1-tert-butylpyrazole core has demonstrated activity in kinase inhibition (STK25) and COX-mediated anti-inflammatory pathways . The 3-ethyl substitution pattern, distinct from the 3-methyl and 3-unsubstituted analogs, provides a unique vector for exploring SAR around the pyrazole C3 position. The predicted pKa of 4.65 supports protonation-state considerations in binding-pocket design, while the incremental lipophilicity may enhance passive membrane permeability relative to the 3-methyl analog [1].

Agrochemical Intermediate: Pesticide and Herbicide Derivatization

5-Aminopyrazole derivatives are established intermediates in pesticide and herbicide development, as evidenced by multiple patent families covering 5-amino-1-aryl-pyrazoles and 5-aminoalkylpyrazole derivatives [1]. The 1-tert-butyl-3-ethyl substitution offers a balance of steric bulk and alkyl flexibility that can be exploited in the synthesis of agrochemical lead series, where small alkyl group variations at C3 are known to modulate herbicidal potency and crop selectivity.

Multi-Step Synthesis Requiring Thermal Stability

With a predicted boiling point of 282.2 °C, 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine can tolerate higher-temperature reaction conditions (e.g., high-boiling solvent reflux, sealed-tube reactions) that might volatilize the 3-methyl (259.7 °C) or 3-unsubstituted (247.5 °C) congeners . This thermal margin is relevant for microwave-assisted synthesis, continuous-flow chemistry, and distillative work-up protocols where reactant loss through evaporation must be minimized.

Fragment-Based Drug Discovery Library Design

The compound's molecular weight (167.25 g/mol) and predicted physicochemical profile place it within the 'rule-of-three' space suitable for fragment libraries. The 3-ethyl group provides a synthetic handle for further elaboration (e.g., via enolate chemistry or cross-coupling after halogenation) that is absent in the 3-unsubstituted analog, while offering greater steric differentiation than the 3-methyl variant . This makes it a strategically distinct fragment for FBDD screening collections.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR elaboration
C3-ethyl substitution vector
Binding-pocket protonation state review
Agrochemical lead derivatization
Steric/alkyl flexibility at C3
Crop selectivity modulation context
High-temperature synthesis workflows
Elevated boiling point margin
Thermal stability in sealed-tube or microwave protocols
Fragment library design
Rule-of-three compliance (MW 167.25)
Synthetic handle for further C3 elaboration
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